molecular formula C22H24N2O2 B2590590 [1-(tert-butyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone CAS No. 955975-74-3

[1-(tert-butyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone

Cat. No. B2590590
CAS RN: 955975-74-3
M. Wt: 348.446
InChI Key: RPQRGFBWCDUXMZ-UHFFFAOYSA-N
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Description

“[1-(tert-butyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone” is an organic compound. It belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . The molecular formula is C22H24N2O2 and the molecular weight is 348.446.

Scientific Research Applications

Potential Precursor for Biologically Active Natural Products

This compound has been identified as a potential precursor for the synthesis of biologically active natural products . Its structure allows for the creation of complex molecules that can mimic or interfere with natural biological processes, which is crucial in the development of new pharmaceuticals.

Scaffold for Synthesis of Anti-inflammatory and Analgesic Agents

Due to the pyrazole moiety, this compound serves as a scaffold for the synthesis of agents with potential anti-inflammatory and analgesic properties . Pyrazole derivatives are known to possess such activities, making them valuable in the design of new drugs.

Intermediate for Anticancer Compounds

The tert-butyl group in the compound’s structure may facilitate the synthesis of intermediates used in the development of anticancer drugs . The ability to create diverse derivatives makes it a versatile tool in medicinal chemistry.

Antibacterial and Antifungal Applications

Compounds with similar structures have shown moderate activity against various microorganisms, suggesting that this compound could be modified to enhance its antibacterial and antifungal properties .

Ligand for Copper-Catalyzed Reactions

This compound, or its derivatives, could act as ligands in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . These reactions are pivotal in the field of click chemistry, which has wide-ranging applications in drug discovery and material science.

Synthesis of Indole Derivatives

The compound’s tert-butyl and pyrazole groups make it a suitable candidate for the synthesis of indole derivatives . Indoles are important in pharmaceuticals and agrochemicals due to their broad spectrum of biological activity.

Mechanism of Action

While the exact mechanism of action for this compound is not specified, similar compounds have been studied for their anti-inflammatory effects . For example, some compounds were found to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

properties

IUPAC Name

(1-tert-butylpyrazol-4-yl)-[2-[(3-methylphenyl)methoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16-8-7-9-17(12-16)15-26-20-11-6-5-10-19(20)21(25)18-13-23-24(14-18)22(2,3)4/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQRGFBWCDUXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)C3=CN(N=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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